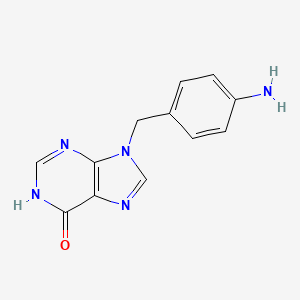

6-Hydroxy-9-(4-aminobenzyl)purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75207-04-4 |

|---|---|

Molecular Formula |

C12H11N5O |

Molecular Weight |

241.25 g/mol |

IUPAC Name |

9-[(4-aminophenyl)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H11N5O/c13-9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)18/h1-4,6-7H,5,13H2,(H,14,15,18) |

InChI Key |

CDUYPHFBSOIXIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)N |

Origin of Product |

United States |

Modification of the 9 Benzyl Group:

Substitution Pattern on the Benzyl (B1604629) Ring: The position and nature of substituents on the benzyl ring are critical. Moving the amino group from the 4-position to the 2- or 3-position would likely alter the binding orientation and affinity. Introducing other small, polar groups like hydroxyl or methoxy (B1213986) at various positions could explore new hydrogen bonding interactions.

Bioisosteric Replacement of the Benzyl Ring: The phenyl ring could be replaced with other aromatic heterocycles such as pyridine, pyrimidine, or thiophene. This would alter the electronic properties and hydrogen bonding capacity of this part of the molecule, potentially leading to improved interactions with the target.

Modification of the Purine Core:

Substitution at the 6-Position: While the 6-hydroxyl group is likely important, its replacement with other hydrogen bond donors or acceptors, such as an amino or a thiol group, could be explored to probe the specific requirements of the binding pocket.

Substitution at Other Positions: Introduction of small alkyl or halogen groups at the 2- or 8-positions of the purine (B94841) ring could be used to probe for additional binding pockets and to modulate the electronics of the purine system.

Exploration of the Linker:

Conformational Constraint: The flexibility of the benzyl (B1604629) group could be constrained by introducing cyclic structures or double bonds in the linker between the purine (B94841) and the phenyl ring. This could lock the molecule into a more bioactive conformation, potentially increasing potency.

A table summarizing these rational design strategies is provided below.

| Design Strategy | Rationale | Example Modifications |

| Modification of the 9-Benzyl Group | To optimize interactions with the target protein by altering the electronics and sterics of the benzyl substituent. | Move the 4-amino group to the 2- or 3-position; introduce hydroxyl or methoxy (B1213986) groups; replace the phenyl ring with pyridine. |

| Modification of the Purine Core | To probe the hydrogen bonding requirements at the 6-position and to explore additional binding interactions. | Replace the 6-hydroxyl with an amino or thiol group; introduce methyl or chloro groups at the 2- or 8-positions. |

| Exploration of the Linker | To reduce conformational flexibility and lock the molecule in a bioactive conformation. | Introduce a cyclopropyl (B3062369) group or an alkene into the linker. |

By systematically applying these design principles, medicinal chemists can rationally design and synthesize novel analogues of 6-Hydroxy-9-(4-aminobenzyl)purine with potentially improved biological profiles.

Structure Activity Relationship Sar and Computational Modeling of 6 Hydroxy 9 4 Aminobenzyl Purine

Comprehensive Structure-Activity Relationship (SAR) Analysis of 6-Hydroxy-9-(4-aminobenzyl)purine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For this compound derivatives, SAR analysis focuses on how modifying different parts of the molecule affects its biological potency.

The biological activity of purine (B94841) derivatives can be significantly altered by changes to the substituents on the purine core and its appended groups. For this compound, the key positions for modification are the C6, N9, and the 4-amino-benzyl group.

The Purine Core (C6 Position): The 6-hydroxy group is a critical feature. In related purine structures, modifying this position has profound effects. For instance, in a series of 6-substituted purine derivatives, thioether-linked analogues were found to be superior to their oxygen and nitrogen isosteres in terms of inotropic activity. This suggests that converting the 6-hydroxy group of this compound to a 6-mercapto or related thioether derivative could potentially enhance its biological effects. Furthermore, studies on other heterocyclic compounds have shown that the presence of a hydroxyl group can be beneficial for inhibitory activity, for example against xanthine (B1682287) oxidase.

The N9-Substituent (Benzyl Group): The N9 position of the purine ring is crucial for activity. For cytokinins with a similar 6-benzylamino-purine structure, substitution at the N9 position with groups like tetrahydropyranyl (THP) has been shown to increase biological activity. researchgate.net This is often attributed to greater resistance to enzymatic degradation by enzymes such as cytokinin oxidase/dehydrogenase. researchgate.net On the benzyl (B1604629) ring itself, the position of substituents is key. In studies of 6-benzylaminopurine (B1666704) derivatives, placing a hydroxyl group at the meta-position (position 3) of the benzyl ring led to high affinity for cytokinin receptors. researchgate.net For this compound, modifying the 4-amino group on the benzyl ring or introducing other substituents could modulate activity. Comparative QSAR analysis of other aromatic ring systems has demonstrated the importance of electron-releasing substituents for enhancing biological activity. nih.gov

The Benzyl Amino Group: The 4-amino group on the benzyl ring is a key site for interaction and modification. Its basicity and hydrogen-bonding capability can be tuned by N-alkylation or conversion to an amide. Such changes would alter the electronic properties and steric profile of the entire N9-substituent, thereby influencing its interaction with a biological target.

Table 1: Predicted Impact of Substitutions on the Biological Potency of this compound Derivatives

| Position of Substitution | Type of Substituent | Predicted Effect on Potency | Rationale based on Related Compounds |

| C6-Position | Thioether or other bioisosteres for the hydroxyl group | Potentially Increased | Thioether-linked purine derivatives showed superior activity in some studies. |

| N9-Benzyl Ring | Additional hydroxyl or methoxy (B1213986) groups | Modulated (position-dependent) | Hydroxylation at the meta-position of the benzyl ring has been shown to increase receptor affinity in related compounds. researchgate.net |

| N9-Benzyl Ring | Electron-withdrawing groups (e.g., halogens) | Potentially Increased | Electron-withdrawing groups on the benzyl moiety of similar structures increased potency. |

| 4-Amino Group | Acylation or Alkylation | Modulated | Alters hydrogen bonding capacity and electronic properties, which can fine-tune target interaction. |

Stereochemistry plays a critical role in the interaction between a small molecule and its biological target, which is typically a chiral protein. While this compound itself is not chiral, the introduction of a stereocenter would be expected to result in stereoisomers with different biological activities.

For example, if a chiral center were introduced on the benzyl group, the resulting enantiomers would likely exhibit differential binding to a target protein. This is because the three-dimensional arrangement of atoms would lead to one enantiomer having a more favorable orientation and stronger interactions within the binding site compared to the other. In studies of other bioactive compounds, it is common for one enantiomer to be significantly more potent than the other. This difference in potency is a direct consequence of the specific molecular recognition events at the binding site.

Advanced Computational Chemistry Approaches for this compound Research

Computational chemistry provides powerful tools to investigate and predict the properties of molecules like this compound, offering insights that can guide further experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound, docking simulations can elucidate how it interacts with potential biological targets, such as kinases or other purine-binding proteins.

The process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on their interaction energies. For purine derivatives, key interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the purine ring, the 6-hydroxy group, and the 4-amino group on the benzyl ring can all act as hydrogen bond donors or acceptors. Docking studies of 9H-purine derivatives targeting the EGFR kinase have shown hydrogen bonds forming with residues like ASP800 and SER720. researchgate.net

π-π Stacking: The aromatic purine and benzyl rings can engage in π-π stacking interactions with aromatic amino acid residues in the binding site, such as phenylalanine (Phe) or tyrosine (Tyr).

Hydrophobic Interactions: The benzyl group and parts of the purine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Typical Ligand-Target Interactions for Purine Derivatives from Docking Studies

| Type of Interaction | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Purine ring nitrogens, 6-OH group, 4-NH2 group | Aspartate, Glutamate, Serine, Threonine, Arginine |

| π-π Stacking | Purine ring, Benzyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Benzyl group, Purine core | Leucine, Valine, Isoleucine, Alanine |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model could be developed to predict the potency of newly designed analogues. jppres.comunair.ac.id

The development of a QSAR model involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like electronic effects, hydrophobicity, and steric properties. These descriptors are then used to build a regression model against the measured biological activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used. nih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with activity. nih.gov Such models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent compounds. researchgate.net

A typical QSAR equation might look like: pIC₅₀ = a * (Descriptor 1) + b * (Descriptor 2) + c Where pIC₅₀ is the measure of biological activity, and the descriptors represent properties like lipophilicity (logP) or electronic parameters. jppres.com The quality of a QSAR model is assessed by statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). jppres.comunair.ac.id

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a target protein would provide insights into:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, the stability of the binding pose predicted by docking can be assessed. polyu.edu.hk A stable RMSD suggests a stable binding mode.

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can reveal which parts of the protein and ligand are flexible or rigid upon binding. polyu.edu.hk

Interaction Dynamics: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. mdpi.com This can reveal which interactions are most crucial for stable binding. emerging-researchers.org

These simulations provide a more realistic and detailed understanding of the binding event, complementing the information from SAR and docking studies to give a comprehensive picture of the molecular interactions governing the activity of this compound. nih.gov

Pharmacophore Modeling and 3D-QSAR for Rational Design

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are powerful computational tools in modern drug discovery. These methods help to identify the essential structural features of a molecule required for its biological activity and to predict the activity of novel compounds.

A pharmacophore model for a series of purine analogues would typically define the spatial arrangement of key chemical features. For a compound like this compound, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor: The hydroxyl group at the 6-position of the purine ring is a crucial hydrogen bond donor.

A Hydrogen Bond Acceptor: The nitrogen atoms within the purine ring system can act as hydrogen bond acceptors.

An Aromatic Ring: The purine ring itself and the benzyl substituent provide aromatic features that can engage in π-π stacking interactions with the target protein.

A Hydrogen Bond Donor/Acceptor: The amino group on the benzyl ring can function as both a hydrogen bond donor and acceptor.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would further refine this understanding by correlating the 3D properties of a set of molecules with their biological activities. For a series of analogues of this compound, a 3D-QSAR model would likely highlight the importance of:

Steric Fields: The size and shape of the substituent at the 9-position of the purine ring are critical. The model would likely show that bulky substituents at certain positions on the benzyl ring could be detrimental to activity, while smaller, more flexible groups might be favored.

Electrostatic Fields: The distribution of partial charges across the molecule is paramount. The model would likely indicate that electron-withdrawing or electron-donating groups at specific positions on the purine or benzyl rings could significantly modulate activity.

A hypothetical data table representing the kind of data used in a 3D-QSAR study for a series of this compound analogues is presented below. This table illustrates how variations in substituents would be correlated with biological activity.

| Compound ID | R1-substituent on Benzyl Ring | IC50 (nM) | pIC50 (-logIC50) |

| 1 | 4-NH2 | 50 | 7.30 |

| 2 | 4-OH | 75 | 7.12 |

| 3 | 4-CH3 | 120 | 6.92 |

| 4 | 4-Cl | 90 | 7.05 |

| 5 | 3-NH2 | 150 | 6.82 |

| 6 | 3-OH | 200 | 6.70 |

Rational Design Principles for Novel this compound Analogs based on Structural Insights

Based on the inferred SAR from related purine derivatives and the likely outputs of pharmacophore and 3D-QSAR modeling, several rational design principles for novel analogues of this compound can be proposed. The goal of these principles is to guide the synthesis of new compounds with enhanced potency and selectivity.

Research Applications and Translational Potential of 6 Hydroxy 9 4 Aminobenzyl Purine Analogs

6-Hydroxy-9-(4-aminobenzyl)purine as a Biochemical Probe and Affinity Tool

The unique structure of this compound makes it an ideal candidate for development into biochemical tools that can be used to isolate and study specific proteins. The purine (B94841) ring system provides the basis for specific biological interactions, while the aminobenzyl group at the N-9 position offers a convenient chemical handle for attachment to solid supports without disrupting the sites of biological recognition.

Affinity chromatography is a powerful technique that purifies a single protein from a complex mixture based on its specific binding to an immobilized ligand. thermofisher.com The substrate analog this compound has been successfully synthesized and employed for this very purpose. nih.gov In a notable application, the compound was covalently attached to a Sepharose matrix using trichloro-s-triazine as a coupling agent. nih.gov This process created a durable and reusable biospecific affinity gel. nih.gov

This specialized gel was then used to purify the enzyme purine nucleoside phosphorylase (PNP) from human red cells. nih.gov The purification was highly efficient, achieving an 85% yield and resulting in an enzyme with a specific activity of 95 µmol/min/mg. nih.gov This demonstrates the practical utility of this compound as a highly specific ligand for the isolation of enzymes involved in purine metabolism, a critical step for detailed structural and functional studies. nih.gov

The purine salvage pathway is essential for recycling purine bases and is a key area of metabolic research. nih.gov Enzymes within this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyze the conversion of bases like hypoxanthine (B114508) (6-hydroxypurine) into nucleotides. nih.gov Because the core of this compound is hypoxanthine, its derivatives are valuable probes for studying these enzymes. nih.gov

Preclinical Evaluation of this compound Analogs for Pharmacological Utility (In vitro and In vivo Models)

Building on the biochemical understanding of purine interactions, researchers have designed and synthesized numerous analogs of this compound to assess their potential as therapeutic agents. These preclinical studies have focused on evaluating their effectiveness against cancer cells, viruses, and other microbes in laboratory settings.

The development of novel anticancer agents is a critical area of pharmaceutical research, partly driven by the need to overcome acquired resistance to existing therapies. nih.gov Purine analogs have long been a cornerstone of chemotherapy, and modern derivatives continue to show promise. A series of new 6,9-disubstituted purine analogs, featuring a 4-substituted benzyl (B1604629) group at the N-9 position, were synthesized and screened for their in vitro anticancer activity. nih.gov These compounds were tested against human liver (Huh7, HepG2), colon (HCT116), and breast (MCF7) carcinoma cell lines. nih.govnih.gov

The cytotoxic studies revealed that many of the synthesized compounds had promising activities, with IC₅₀ values in the micromolar to nanomolar range. nih.gov Notably, two analogs, compound 12 (containing a 4-trifluoromethylphenyl piperazine (B1678402) group at C-6) and compound 22 , demonstrated excellent cytotoxic effects against Huh7 liver cancer cells, with IC₅₀ values of 0.08-0.13 µM, which is comparable to the established anticancer drug camptothecin. nih.gov Another analog, compound 25 (with a 3,4-dichlorophenyl piperazine group at C-6), also showed significant activity against Huh7 and HepG2 cells, with IC₅₀ values under 0.13 µM. nih.gov In many cases, the most potent of these new purine derivatives exhibited greater cytotoxic activity than clinically used agents like 5-Fluorouracil, cladribine, and fludarabine. nih.govnih.gov This research highlights the potential of this structural scaffold for developing new and more effective anticancer drugs. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected 6,9-Disubstituted Purine Analogs

| Compound | C-6 Substitution | N-9 Substitution | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| 12 | 4-(4-Trifluoromethylphenyl)piperazine | 4-Aminobenzyl | Huh7 (Liver) | < 0.1 - 0.13 |

| 22 | 4-(3-Chlorophenyl)piperazine | 4-Aminobenzyl | Huh7 (Liver) | 0.08 - 0.13 |

| 25 | 4-(3,4-Dichlorophenyl)piperazine | 4-Aminobenzyl | Huh7 (Liver) | < 0.1 - 0.13 |

| 25 | 4-(3,4-Dichlorophenyl)piperazine | 4-Aminobenzyl | HepG2 (Liver) | < 0.1 - 0.13 |

The search for effective antiviral agents is ongoing, with a need for novel compounds that can target various viral replication cycles. Purine analogs have been investigated for activity against a wide range of DNA and RNA viruses.

Anti-HSV-1: Current therapies for herpes simplex virus (HSV) infections primarily rely on nucleoside analogs like acyclovir. nih.gov However, the emergence of drug-resistant strains necessitates the development of new, non-nucleoside inhibitors. nih.gov In this context, a series of amidinourea compounds, designed as analogs of the purine-like antiviral drug moroxydine, were synthesized and evaluated. nih.gov Several of these compounds demonstrated strong activity against both HSV-1 and HSV-2. nih.gov Specifically, compounds 5i , 5j , and 5k in the study showed potent inhibition of both HSV types at micromolar concentrations, coupled with low cytotoxicity, making them promising candidates for further development. nih.gov Preliminary studies suggest these compounds act early in the viral replication cycle, after attachment and entry into the host cell. nih.gov

Anti-HCV: Hepatitis C virus (HCV) is a major cause of chronic liver disease, and while new direct-acting antivirals have been developed, the search for improved therapies continues. thermofisher.com Purine analogs have been explored as inhibitors of key HCV enzymes. For example, some amidinourea derivatives, which are structurally related to purine analogs, have been reported to inhibit HCV, possibly by interfering with viral translation. nih.gov

Antirhinovirus: Human rhinoviruses are the primary cause of the common cold, and several antiviral compounds targeting them have been developed. One such agent is pleconaril, which inhibits viral uncoating. While not a purine analog itself, its development shows the viability of targeting specific viral processes, a strategy that could be applied to newly designed purine derivatives.

The utility of purine analogs extends to combating bacterial and fungal pathogens. A series of novel purine derivatives synthesized from a 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine starting material were evaluated for their antimicrobial properties. cabidigitallibrary.org These compounds were tested for antitubercular activity against Mycobacterium tuberculosis H37RV, as well as against other bacterial and fungal strains. cabidigitallibrary.org

The results indicated that the title compounds possessed considerable antimicrobial activity. cabidigitallibrary.org In silico docking studies provided insight into their potential mechanism, suggesting a good binding profile against essential microbial enzymes. Specifically, the compounds showed predicted binding to Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase, both of which are validated targets for antimicrobial drugs. cabidigitallibrary.org

Immunomodulatory Research

No published studies were identified that investigate the immunomodulatory properties of this compound. Research into other purine derivatives has indicated that modifications to the purine ring and its substituents can lead to compounds with significant effects on the immune system. biosynth.com However, no such data is available for the specified compound.

Future Directions and Emerging Research Avenues for this compound Chemistry

Given the lack of foundational research on this compound, future research directions have not been established in the scientific literature.

Development of Next-Generation Highly Selective Probes

The development of chemical probes requires a known biological target and demonstrated activity. As no such information is available for this compound, its use as a scaffold for selective probes has not been explored. For other purine-like structures, the development of selective probes for targets such as the bromodomain-containing protein BRD9 has been a subject of research. nih.gov

Exploration of Novel Biological Targets and Pathological Conditions

The identification of novel biological targets for a compound is contingent on initial screening and biological activity studies. The absence of such data for this compound means that its potential applications in various pathological conditions remain unknown.

Synergistic Research with Other Therapeutic Modalities

Synergistic studies are typically undertaken once a compound has demonstrated a clear biological effect. Without this initial data for this compound, there is no basis for exploring its combination with other therapies. The synergistic potential of other purine analogs with existing cancer treatments has been noted in the literature. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-9-(4-aminobenzyl)purine, and what reaction conditions optimize yield?

- Methodology :

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with Pd(Ph₃)₄ as a catalyst, 4-substituted phenylboronic acids, and K₂CO₃ in toluene under reflux (12 h). Purification via column chromatography (EtOAc/hexane) yields 70–75% .

- Alkylation strategies : React 6-chloro-2-fluoropurine with NaH in anhydrous THF under nitrogen, followed by reflux. Neutralization with ethanol and purification via dry chromatography yields ~70% .

- Key Considerations : Monitor reaction progress with TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How is this compound characterized structurally and analytically?

- Analytical Techniques :

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Physicochemical Data :

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | High (≥50 mg/mL) | Analogous purines |

| Storage | 2–8°C (desiccated) | Similar compounds |

- Stability : Susceptible to hydrolysis in acidic/basic conditions; use inert atmospheres for long-term storage .

Advanced Research Questions

Q. How does the 4-aminobenzyl group influence self-immolative degradation in polymeric or prodrug systems?

- Mechanistic Insight :

- The 4-aminobenzyl linker enables enzymatic or chemical trigger-responsive degradation. For example, BSA cleaves butanone triggers in PBS, releasing fluorogenic monomers via sequential 1,6-aza-quinone methide eliminations .

- Applications : Drug delivery systems where controlled release is achieved through pH- or enzyme-sensitive linkers .

- Experimental Design : Synthesize polycarbamates/polycarbonates with the compound as a monomer; monitor degradation via fluorescence or HPLC .

Q. What strategies resolve contradictions in spectroscopic data for purine derivatives with similar substituents?

- Case Study :

- Issue : Overlapping NH/OH signals in NMR.

- Solution : Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to reduce exchange broadening. Compare with DFT-calculated chemical shifts .

- Advanced Techniques : 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .

Q. How can this compound be functionalized for targeted metabolomics or receptor-binding studies?

- Derivatization Strategies :

- Mannich bases : Introduce aminoalkyl groups via formaldehyde and secondary amines (e.g., piperidine) under mild conditions .

- Prodrug design : Attach thiol-activated disulfide moieties (e.g., dithiocarbamates) for controlled release in reducing environments .

- Assays :

- Receptor binding : Use fluorescence polarization or SPR to quantify affinity for adenosine receptors .

- Metabolomics : LC-MS/MS to track purine metabolism in cell lysates .

Key Research Gaps and Future Directions

- Structural Dynamics : Investigate tautomerism of the purine core under physiological conditions.

- Polymer Applications : Develop stimuli-responsive hydrogels using the 4-aminobenzyl linker for biosensing .

- Metabolic Pathways : Map enzymatic interactions via CRISPR-Cas9 knockout models to identify downstream targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.